1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one
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Overview
Description
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one, also known as FPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. FPTP belongs to the class of thiadiazole derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticancer properties.
Scientific Research Applications
Disposition and Metabolism
A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, similar in structure to the compound , highlights its extensive metabolism and the primary route of elimination via feces, with only negligible amounts excreted unchanged. This research provides insights into the metabolic fate of complex organic molecules in the human body, suggesting potential applications in developing medications targeting sleep disorders (Renzulli et al., 2011).
Imaging Applications
Another study evaluated a radiotracer targeting the sphingosine-1-phosphate receptor (S1PR1), related to the structural class of the compound , for its safety, dosimetry, and characteristics in humans. This research underscores the potential use of such compounds in imaging studies to investigate inflammatory diseases and multiple sclerosis, with implications for diagnosis and monitoring treatment response (Brier et al., 2022).
Neuropharmacological Effects
The compound's relevance to neuropharmacology is exemplified by research on its analogs, exploring their effects on the central nervous system. For instance, studies on metabolites of potent HIV-1 protease inhibitors and antihistamines reveal the compound's structural analogs' impact on enzymatic activity and receptor interactions. These findings highlight the potential of such compounds in developing therapies for neurological and psychiatric disorders (Balani et al., 1995); (Moser et al., 1983).
Diagnostic and Therapeutic Potential
The research applications extend to the diagnostic and therapeutic potential of related compounds, such as radioligands for metabotropic glutamate subtype 5 (mGluR5) receptors and PET imaging agents for assessing the epileptogenic zone in temporal lobe epilepsies. These studies demonstrate the utility of structurally similar compounds in non-invasive imaging procedures, providing valuable information for the presurgical assessment of neurological conditions (Brown et al., 2008); (Didelot et al., 2010).
Mechanism of Action
Target of Action
The compound contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are known to interact with various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound .
Mode of Action
The mode of action would depend on the specific biological target that this compound interacts with. Generally, it could act as an agonist (activator) or antagonist (inhibitor) of its target, leading to changes in the biological activity of that target .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain heterocyclic rings like thiadiazole are known to have broad-spectrum activities, affecting multiple pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and function to potential therapeutic effects or toxicity .
properties
IUPAC Name |
1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-2-14(21)20-9-5-6-11(10-20)15-18-19-16(22-15)12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPXTTNTUQFLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one |
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